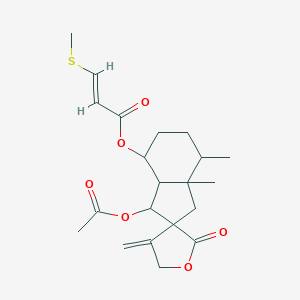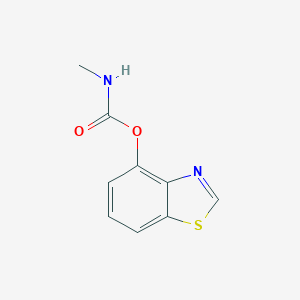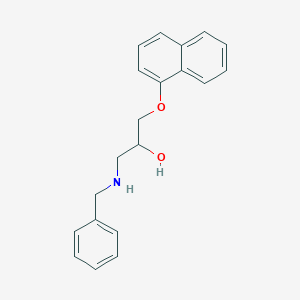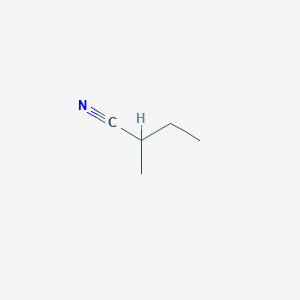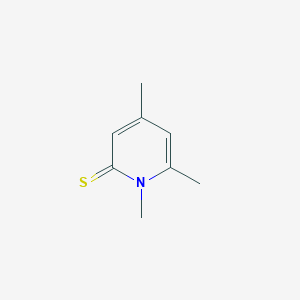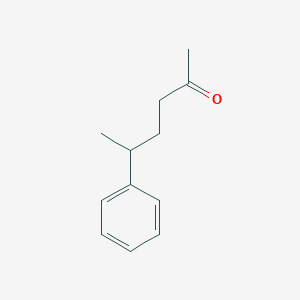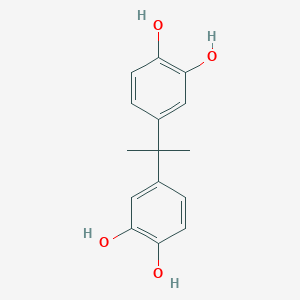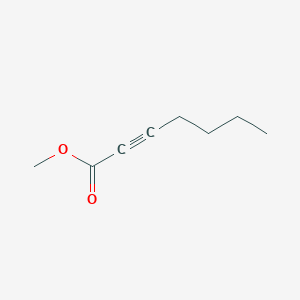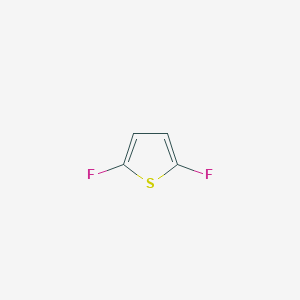
2,5-Difluorothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluorothiophene is a chemical compound with the formula C4H2F2S. It is a heterocyclic compound that consists of a five-membered ring containing two carbon atoms, two fluorine atoms, and a sulfur atom. This compound has gained significant attention due to its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 2,5-Difluorothiophene is not fully understood yet. However, studies have shown that it can act as an electron-donor or an electron-acceptor molecule, depending on the substituents attached to the ring. This property makes it a versatile building block for the synthesis of various conjugated systems.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,5-Difluorothiophene are not extensively studied. However, studies have shown that it has low toxicity and can be used as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation.
Advantages And Limitations For Lab Experiments
The advantages of using 2,5-Difluorothiophene in lab experiments include its high purity, easy availability, and versatility in organic synthesis. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Future Directions
The future directions for the research on 2,5-Difluorothiophene are vast. Some of the possible future directions include the synthesis of new derivatives with improved properties, the development of new applications in materials science and medicinal chemistry, and the study of its mechanism of action in detail.
Conclusion:
In conclusion, 2,5-Difluorothiophene is a promising chemical compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of 2,5-Difluorothiophene can be achieved through different methods. One of the most commonly used methods is the reaction of 2,5-dibromothiophene with potassium fluoride in the presence of copper powder. This method yields 2,5-Difluorothiophene with high purity and yield.
Scientific Research Applications
2,5-Difluorothiophene has shown promising applications in various fields of science. In materials science, it is used as a building block for the synthesis of conjugated polymers, which have potential applications in organic electronics, such as solar cells, light-emitting diodes, and field-effect transistors. In organic synthesis, it is used as a reagent for the preparation of various compounds, including biologically active molecules.
properties
CAS RN |
19259-14-4 |
|---|---|
Product Name |
2,5-Difluorothiophene |
Molecular Formula |
C4H2F2S |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
2,5-difluorothiophene |
InChI |
InChI=1S/C4H2F2S/c5-3-1-2-4(6)7-3/h1-2H |
InChI Key |
GAWBMHHZZIEGBF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)F)F |
Canonical SMILES |
C1=C(SC(=C1)F)F |
synonyms |
2,5-Difluorothiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



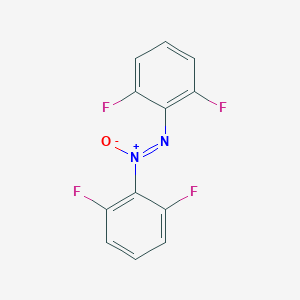
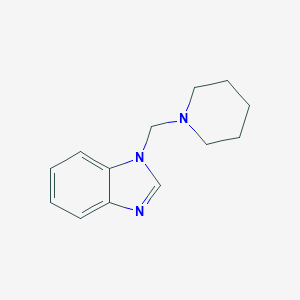
![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
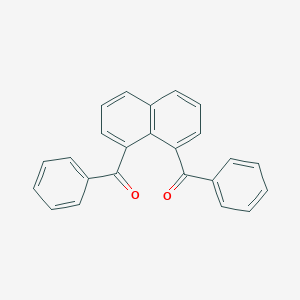
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
